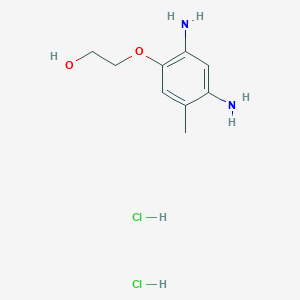
2H-Pyran-2-one, 6-((1E)-4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadien-1-yl)tetrahydro-4-hydroxy-, (4R,6S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It was first isolated in 1984 from the culture broth of Streptomyces tsukubaensis No. 9993 by the Fujisawa Pharmaceutical Company in Japan . FK506 is widely recognized for its potent immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . Additionally, FK506 exhibits antifungal, anti-inflammatory, neuroprotective, and neuroregenerative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: FK506 is primarily produced through fermentation by various Streptomyces strains . The biosynthetic pathway involves a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core structure of FK506 is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core is further modified by a series of post-PKS tailoring steps .
Industrial Production Methods: Industrial production of FK506 involves optimizing fermentation conditions to enhance yield. Metabolic engineering strategies have been employed to improve production, such as deleting competitive pathways and refactoring the FK506 biosynthetic gene cluster . For instance, the production of FK506 was increased to 603 mg/L in shake-flask culture by adding L-isoleucine . In a 15-L fermenter, the production reached 830.3 mg/L .
Chemical Reactions Analysis
Types of Reactions: FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: FK506 can be oxidized by cytochrome P450 enzymes.
Reduction: Reduction reactions can be catalyzed by reductases.
Substitution: Substitution reactions often involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various FK506 analogs with modified functional groups .
Scientific Research Applications
FK506 has numerous scientific research applications across various fields:
Chemistry: FK506 serves as a model compound for studying polyketide biosynthesis and engineering.
Biology: It is used to investigate cellular signaling pathways, particularly those involving calcineurin.
Medicine: FK506 is a critical immunosuppressant used in organ transplantation to prevent rejection.
Mechanism of Action
FK506 exerts its immunosuppressive effects by binding to the immunophilin FKBP12 . The FK506-FKBP12 complex inhibits calcineurin, a serine/threonine phosphatase . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation .
Comparison with Similar Compounds
Properties
CAS No. |
118845-59-3 |
|---|---|
Molecular Formula |
C23H20F2N4O3 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4R,6S)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m1/s1 |
InChI Key |
VIMMECPCYZXUCI-MMKWGKFASA-N |
SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Synonyms |
(4R)-Tetrahydro-4α-hydroxy-6α-[(E)-4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1,3-butadienyl]-2H-pyran-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






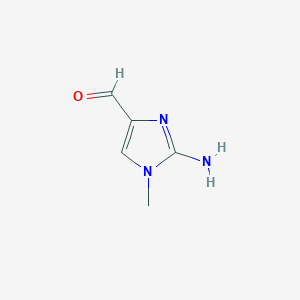

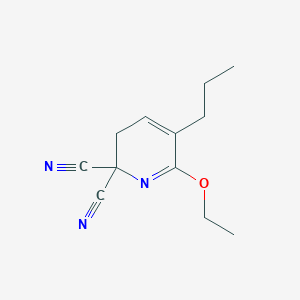

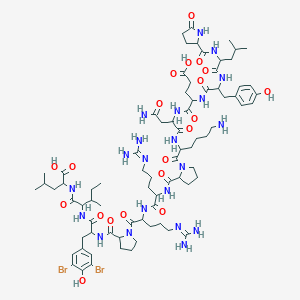
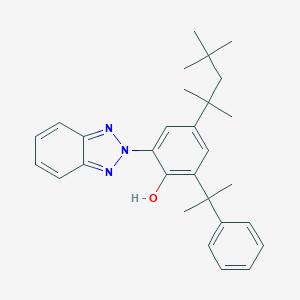


![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
